Home > Products > Screening Compounds P76343 > (S)-Rasagiline-13C3 Mesylate
(S)-Rasagiline-13C3 Mesylate - 1391068-00-0

(S)-Rasagiline-13C3 Mesylate

Catalog Number: EVT-1463460
CAS Number: 1391068-00-0
Molecular Formula: C13H17NO3S
Molecular Weight: 270.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Rasagiline Mesylate

Compound Description: Rasagiline mesylate is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). [, , ] It is used to treat Parkinson's disease. [, , ] Rasagiline mesylate exists as a racemic mixture of (R)- and (S)-enantiomers. [, , ]

Relevance: Rasagiline Mesylate shares the same core structure as (S)-Rasagiline-13C3 Mesylate, differing only in the isotopic labeling. The (S)-enantiomer of Rasagiline Mesylate is the pharmacologically active component. [, ]

(S)-Enantiomer of Rasagiline Mesylate

Compound Description: The (S)-enantiomer of rasagiline mesylate is the pharmacologically active component of the racemic mixture. [, ] It exhibits more potent MAO-B inhibition compared to the (R)-enantiomer. []

N-Propargyl-1-aminoindan

Compound Description: N-propargyl-1-aminoindan is a propargylamine derivative with potential neuroprotective effects. [] It encompasses both the R(+) and S(-) enantiomers. []

R (+)-N-Propargyl-1-aminoindan (Rasagiline)

Compound Description: R (+)-N-Propargyl-1-aminoindan, also known as rasagiline, is the (R)-enantiomer of N-propargyl-1-aminoindan. [] It exhibits less potent MAO-B inhibition compared to its (S)-enantiomer. []

S (-)-N-Propargyl-1-aminoindan

Compound Description: S (-)-N-Propargyl-1-aminoindan represents the (S)-enantiomer of N-propargyl-1-aminoindan. [] This enantiomer is responsible for the majority of the pharmacological activity observed with the racemic mixture. [, ]

1-Aminoindan

Compound Description: 1-Aminoindan is a metabolite of N-propargyl-1-aminoindan. [] Its role in the pharmacological activity of rasagiline is not fully understood. []

4-Fluoro-N-propargyl-1-aminoindan, 5-Fluoro-N-propargyl-1-aminoindan, 6-Fluoro-N-propargyl-1-aminoindan

Compound Description: These compounds are structural analogs of N-propargyl-1-aminoindan. [] They possess a fluorine atom substituted at different positions on the indane ring. [] These modifications may alter their pharmacological properties and MAO-B inhibitory activity. []

(S)-1-indanol

Compound Description: (S)-1-indanol is a chiral alcohol that can serve as a precursor in the synthesis of rasagiline mesylate. []

Overview

(S)-Rasagiline-13C3 Mesylate is a stable isotope-labeled derivative of Rasagiline, which is primarily used in the treatment of Parkinson's disease. This compound is classified as a selective irreversible inhibitor of monoamine oxidase B, which plays a significant role in the degradation of neurotransmitters such as dopamine. The introduction of the carbon-13 isotope allows for advanced research applications, particularly in pharmacokinetic studies and metabolic profiling.

Source and Classification

(S)-Rasagiline-13C3 Mesylate is derived from Rasagiline, a propargylamine derivative. The compound exists as a mesylate salt, enhancing its solubility and stability. It is classified under the category of pharmaceuticals that target neurodegenerative diseases, specifically as a monoamine oxidase inhibitor. The compound's structure and properties are closely related to its parent compound, Rasagiline, which has been widely studied for its efficacy in managing symptoms of Parkinson's disease .

Synthesis Analysis

Methods

The synthesis of (S)-Rasagiline-13C3 Mesylate involves several steps, starting from the appropriate propargylamine precursor. The key steps typically include:

  1. Preparation of Isotope-labeled Precursors: The introduction of carbon-13 into the molecular structure is achieved through specific synthetic pathways that incorporate labeled carbon sources.
  2. Formation of Mesylate Salt: The reaction involves treating the base form of Rasagiline with mesyl chloride to yield (S)-Rasagiline-13C3 Mesylate.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and isotopic labeling of the product .

Molecular Structure Analysis

Structure

(S)-Rasagiline-13C3 Mesylate has the following molecular formula: C13H17NO3SC_{13}H_{17}NO_3S with a molecular weight of approximately 271.34 g/mol. The structural representation includes an indane core substituted with a propargylamine group.

Data

The compound’s structural data can be summarized as follows:

  • Molecular Formula: C13H17NO3SC_{13}H_{17}NO_3S
  • Molecular Weight: 271.34 g/mol
  • CAS Number: 1391052-18-8
  • Chemical Structure: The mesylate group enhances solubility and bioavailability .
Chemical Reactions Analysis

Reactions

(S)-Rasagiline-13C3 Mesylate undergoes various chemical reactions typical for amines and sulfonates. Key reactions include:

  1. Hydrolysis: The mesylate can be hydrolyzed under acidic or basic conditions to regenerate Rasagiline.
  2. Nucleophilic Substitution: The sulfonate group can participate in nucleophilic substitution reactions, making it versatile for further chemical modifications.

Technical Details

These reactions are crucial for both analytical purposes and potential modifications leading to new therapeutic agents or research tools .

Mechanism of Action

(S)-Rasagiline-13C3 Mesylate functions primarily as an irreversible inhibitor of monoamine oxidase B. This inhibition leads to increased levels of dopamine in the brain by preventing its breakdown, thereby alleviating symptoms associated with Parkinson's disease.

Process and Data

The mechanism involves binding to the active site of monoamine oxidase B, resulting in a prolonged increase in synaptic dopamine levels. Studies indicate that this action not only improves motor function but also exhibits neuroprotective effects against dopaminergic neuron degeneration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to moisture.
  • pH Range: Exhibits stability across a wide pH range.

Relevant data indicate that (S)-Rasagiline-13C3 Mesylate maintains its integrity under various conditions, making it suitable for pharmaceutical applications .

Applications

(S)-Rasagiline-13C3 Mesylate has significant applications in scientific research, particularly:

  1. Pharmacokinetic Studies: Used to trace metabolic pathways and understand drug interactions due to its isotopic labeling.
  2. Neuropharmacology Research: Helps in studying the effects of monoamine oxidase inhibition on neuronal health.
  3. Development of New Therapeutics: Serves as a precursor or reference standard in the development of new drugs targeting neurodegenerative diseases .
Chemical Characterization and Isotopic Labeling of (S)-Rasagiline-13C3 Mesylate

Structural Elucidation of (S)-Rasagiline-13C3 Mesylate

(S)-Rasagiline-13C3 Mesylate is a stable isotope-labeled analog of the monoamine oxidase inhibitor Rasagiline, where three carbon atoms in the propargyl group (–CH₂C≡CH) are substituted with carbon-13 (¹³C). Its molecular formula is C₁₀¹³C₃H₁₇NO₃S, with a molecular weight of 270.32 g/mol (compared to 267.34 g/mol for unlabeled Rasagiline mesylate) [1] [7] [10]. The mesylate salt (methanesulfonate) ensures solubility and stability, with the sulfonate group forming an ionic bond with the secondary amine of Rasagiline. The compound’s structure is confirmed through:

  • SMILES Notation: CS(=O)(=O)O.[13CH]#[13C][13CH2]N[C@H]1CCc2ccccc12 [7]
  • IUPAC Name: Methanesulfonic acid;(1S)-N-(1,2,3-¹³C₃)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine [8]
  • Chiral Configuration: The (S)-enantiomer exhibits a specific optical rotation distinct from the therapeutic (R)-enantiomer, confirmed by chiral HPLC [5] [7].

Table 1: Structural Characteristics of (S)-Rasagiline-13C3 Mesylate

PropertySpecification
Molecular FormulaC₁₀¹³C₃H₁₇NO₃S
Molecular Weight270.32 g/mol
CAS Number1391068-00-0
Chiral Center(S)-configuration at indane C1
Isotopic Label PositionPropargyl group (C1, C2, C3 of –¹³CH₂–¹³C≡¹³CH)
Salt FormMethanesulfonate

Synthesis Pathways for Stable Isotope-Labeled Rasagiline Derivatives

Synthesis begins with (S)-1-Aminoindane (CAS: 61341-86-4), which undergoes nucleophilic substitution with ¹³C₃-labeled propargyl bromide. Key steps include [6] [8]:

  • Alkylation: (S)-1-Aminoindane + Br–¹³CH₂–¹³C≡¹³CH → (S)-Rasagiline-¹³C₃ free base
  • Salt Formation: Reaction with methanesulfonic acid in acetonitrile yields the mesylate salt.
  • Purification: Recrystallization from ethanol/diethyl ether to achieve >99% chemical and enantiomeric purity.The ¹³C₃-propargyl bromide precursor is synthesized via ¹³CO₂ reduction to acetylene-¹³C₂, followed by alkylation. Critical parameters:
  • Temperature control (<0°C during alkylation) prevents racemization.
  • Anhydrous conditions avoid hydrolysis of the propargyl halide [6] [8].

Table 2: Synthesis Parameters for (S)-Rasagiline-13C3 Mesylate

StepReagents/ConditionsPurpose
Alkylation(S)-1-Aminoindane, ¹³C₃-propargyl bromide, K₂CO₃, DMF, 25°C, 12hForms C–N bond with ¹³C₃-label
Acid-Base ExtractionDichloromethane/H₂ORemoves inorganic impurities
Salt FormationMethanesulfonic acid, acetonitrile, 0°CGenerates crystalline mesylate salt
RecrystallizationEthanol/diethyl etherEnhances enantiomeric purity

Comparative Analysis of Racemic vs. Enantiopure Forms

The biological activity of Rasagiline is enantioselective:

  • (R)-Enantiomer: Irreversibly inhibits MAO-B with IC₅₀ = 4.43 nM (rat brain), clinically used for Parkinson’s disease [9].
  • (S)-Enantiomer: Pharmacologically inert at MAO-B, serving primarily as a chromatographic reference or isotopic carrier in tracer studies [5] [7].Racemic Rasagiline-¹³C₃ mesylate (AGN1135-¹³C₃) contains equal (R)/(S) proportions and is commercially available (CAS: 1216757-55-9) [2]. However, chiral separation (e.g., chiral SFC) is required to isolate the (S)-form. The (S)-enantiomer’s utility lies in:
  • Analytical Applications: Internal standard for LC-MS quantification of (R)-Rasagiline in pharmacokinetic studies.
  • Metabolic Studies: Distinguishing enzyme-mediated isomerization or racemization in vivo [4] [5] [7].

Table 3: Enantiomeric Comparison of Rasagiline-13C3 Mesylate

Property(S)-Enantiomer(R)-EnantiomerRacemic Mixture
MAO-B InhibitionNegligible activityIC₅₀ = 4.43 nM50% active (R-form)
Primary UseAnalytical standardTherapeutic agentResearch (e.g., isotope studies)
CAS Number1391068-00-0 [7]1391052-18-8 [10]1216757-55-9 [2]
Chiral Resolution≥99% ee via recrystallization≥99% eeUndifferentiated

Properties

CAS Number

1391068-00-0

Product Name

(S)-Rasagiline-13C3 Mesylate

IUPAC Name

methanesulfonic acid;(1S)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C13H17NO3S

Molecular Weight

270.32

InChI

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1/i1+1,2+1,9+1;

InChI Key

JDBJJCWRXSVHOQ-AJPOOADWSA-N

SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12

Synonyms

(1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine-13C3 Mesylate; (S)-2,3-Dihydro-N-2-propynyl-1H-inden-1-amine-13C3 Mesylate; TVP 1022 Mesylate-13C3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.